molecular formula C7H11F3N2O B13958935 (R)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone

(R)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone

Cat. No.: B13958935
M. Wt: 196.17 g/mol
InChI Key: OUGLSLAGKBIVSV-ZCFIWIBFSA-N
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Description

®-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an amino pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone typically involves the reaction of a pyrrolidine derivative with a trifluoromethylating agent. One common method includes the use of trifluoromethylamine and an appropriate pyrrolidine precursor under controlled conditions to achieve the desired product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems have been developed to facilitate the efficient and sustainable synthesis of such compounds . These systems allow for precise control over reaction parameters, leading to improved scalability and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The trifluoromethyl group or other substituents on the pyrrolidine ring can be replaced by different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

®-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-(methylamino)pyrrolidin-1-yl)ethanone: Similar structure but with a methyl group instead of a trifluoromethyl group.

    ®-1-(3-(ethylamino)pyrrolidin-1-yl)ethanone: Contains an ethyl group in place of the trifluoromethyl group.

    ®-1-(3-(fluoroamino)pyrrolidin-1-yl)ethanone: Features a fluoro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in ®-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it distinct from its analogs.

Properties

Molecular Formula

C7H11F3N2O

Molecular Weight

196.17 g/mol

IUPAC Name

1-[(3R)-3-(trifluoromethylamino)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C7H11F3N2O/c1-5(13)12-3-2-6(4-12)11-7(8,9)10/h6,11H,2-4H2,1H3/t6-/m1/s1

InChI Key

OUGLSLAGKBIVSV-ZCFIWIBFSA-N

Isomeric SMILES

CC(=O)N1CC[C@H](C1)NC(F)(F)F

Canonical SMILES

CC(=O)N1CCC(C1)NC(F)(F)F

Origin of Product

United States

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